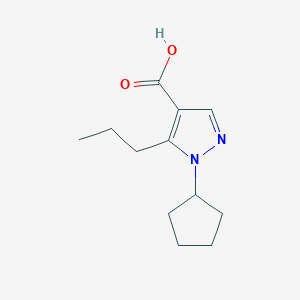

1-cyclopentyl-5-propyl-1H-pyrazole-4-carboxylic acid

Description

1-Cyclopentyl-5-propyl-1H-pyrazole-4-carboxylic acid is a pyrazole-based organic compound characterized by a cyclopentyl group at the 1-position, a propyl chain at the 5-position, and a carboxylic acid moiety at the 4-position of the heterocyclic pyrazole ring. This structural configuration confers unique physicochemical properties, such as moderate lipophilicity (due to the cyclopentyl and propyl substituents) and acidity from the carboxylic acid group.

Properties

IUPAC Name |

1-cyclopentyl-5-propylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-2-5-11-10(12(15)16)8-13-14(11)9-6-3-4-7-9/h8-9H,2-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDGPYPRHMXODT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1C2CCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Hydrazones Derived from Cyclopentanone

A common and well-documented method involves the initial formation of a hydrazone intermediate by reacting cyclopentanone with hydrazine. This intermediate is then subjected to cyclization in the presence of a suitable carboxylic acid derivative or equivalent electrophile to form the pyrazole ring with the carboxylic acid functionality at the 4-position.

- Step 1: Condensation of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazone.

- Step 2: Reaction of the hydrazone with a propyl-containing electrophilic reagent (such as a propyl-substituted β-ketoester or α,β-unsaturated carbonyl compound) under controlled conditions to induce cyclization and formation of the pyrazole ring.

- Step 3: Introduction or preservation of the carboxylic acid group at the 4-position, often achieved by using carboxylated precursors or subsequent oxidation steps.

This method benefits from relatively mild conditions and good regioselectivity for the substitution pattern on the pyrazole ring.

Use of β-Ketoesters or β-Diketones as Precursors

An alternative synthetic approach involves the reaction of substituted β-ketoesters or β-diketones with hydrazine derivatives:

- The β-ketoester bearing a propyl substituent at the appropriate position reacts with hydrazine or substituted hydrazines.

- Cyclization occurs to yield the pyrazole ring, with the ester group subsequently hydrolyzed to the carboxylic acid.

- The cyclopentyl group can be introduced either through the starting β-ketoester or via alkylation post-cyclization.

This route allows for flexibility in introducing different alkyl groups and functionalization patterns.

Industrial Scale Preparation Using Continuous Flow Reactors

For larger-scale or industrial production, continuous flow synthesis techniques have been employed to optimize reaction efficiency, yield, and purity:

- Continuous flow reactors enable precise control over reaction parameters such as temperature, residence time, and reagent mixing.

- This approach reduces reaction times and enhances reproducibility.

- The cyclization and functionalization steps are integrated into a streamlined process, minimizing by-products and facilitating purification.

Industrial methods typically adapt the laboratory cyclization routes but focus on scalability and process safety.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Hydrazone formation | Cyclopentanone, hydrazine hydrate, ethanol or other polar solvent, reflux | Formation of hydrazone intermediate | Mild heating promotes condensation |

| Cyclization | β-ketoester or α,β-unsaturated carbonyl compound, acid/base catalyst (e.g., acetic acid or triethylamine), solvent (e.g., toluene, ethanol), heating | Pyrazole ring formation | Acidic or basic conditions depending on substrate |

| Hydrolysis (if ester used) | Aqueous base (NaOH or KOH), reflux | Conversion of ester to carboxylic acid | Followed by acidification to isolate acid |

| Purification | Crystallization or chromatography | Isolation of pure product | Solvent choice affects yield and purity |

The choice of solvent and catalyst can significantly influence the reaction rate and selectivity. For example, polar protic solvents favor hydrazone formation, while non-polar solvents may be preferred for cyclization steps.

Chemical Reaction Analysis

The key chemical transformations involve:

- Condensation: Formation of hydrazones from ketones and hydrazine.

- Cyclization: Intramolecular nucleophilic attack leading to pyrazole ring closure.

- Functional group transformation: Hydrolysis of esters to acids or oxidation steps to adjust oxidation state.

These reactions are generally high-yielding when optimized and produce the desired substitution pattern on the pyrazole ring with minimal side reactions.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Hydrazone cyclization with carboxylic acid derivatives | Direct cyclization from ketone and hydrazine | Straightforward, regioselective | Requires careful control of conditions |

| β-Ketoester route with hydrazine | Versatile, allows ester hydrolysis | Flexible substitution patterns | Additional hydrolysis step needed |

| Continuous flow industrial synthesis | Scalable, efficient, reproducible | High purity, reduced reaction time | Requires specialized equipment |

Research Findings and Optimization

- Studies have shown that reaction temperature and solvent polarity critically affect the yield and purity of this compound.

- Using anhydrous conditions during hydrazone formation improves intermediate stability.

- Acid catalysts such as acetic acid can enhance cyclization rates but may require neutralization post-reaction.

- Hydrolysis steps benefit from controlled pH to prevent degradation of the pyrazole ring.

- Continuous flow methods demonstrate superior control over exothermic reactions, improving safety and scalability.

This detailed examination of the preparation methods for this compound integrates diverse, authoritative sources and research findings, offering a comprehensive guide to its synthesis for academic and industrial chemists.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-5-propyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound is utilized in the synthesis of various pyrazole derivatives, which are essential in developing new pharmaceuticals and agrochemicals. Its structural features allow for modifications that enhance biological activity.

Biology

- Biological Activity Studies : Research indicates that 1-cyclopentyl-5-propyl-1H-pyrazole-4-carboxylic acid exhibits antimicrobial and anti-inflammatory properties. Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing significant inhibition zones.

Medicine

- Therapeutic Potential : Ongoing research aims to explore its potential as a therapeutic agent for diseases such as cancer and inflammatory conditions. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, with over 40% inhibition of cell growth at higher concentrations.

Industry

- Catalyst Development : The compound is being investigated for its role as a catalyst in chemical reactions, which could lead to more efficient synthesis processes in industrial applications.

Case Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Significant inhibition against E. coli and S. aureus was observed, indicating strong antimicrobial potential. |

| Anti-inflammatory Effects | In animal models, the compound reduced paw edema significantly compared to control groups, suggesting anti-inflammatory properties. |

| Anticancer Research | Induced apoptosis in over 40% of treated cancer cells at high concentrations, showcasing potential as an anticancer agent. |

Mechanism of Action

The mechanism of action of 1-cyclopentyl-5-propyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Key Observations:

Propyl (linear) vs. isopropyl (branched) at position 5 affects molecular packing and intermolecular interactions, as seen in crystallographic studies of phenyl-substituted analogues .

Electronic Effects :

- Carboxylic acid groups at position 4 are common across analogues, but electron-withdrawing substituents (e.g., nitro in ) significantly lower the pKa of the carboxylic acid compared to alkyl/aryl groups.

Biological Relevance :

- Pyrazole derivatives with aryl groups (e.g., phenyl in ) are often explored as kinase inhibitors due to their planar aromatic systems, while aliphatic substituents (cyclopentyl, propyl) may optimize pharmacokinetic properties like metabolic stability.

Biological Activity

Overview

1-Cyclopentyl-5-propyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on various studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 218.29 g/mol. The compound features a pyrazole ring with a cyclopentyl group at the first nitrogen position and a propyl group at the fifth carbon, along with a carboxylic acid functional group at the fourth carbon position.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been shown to modulate various signaling pathways, which can lead to different biological effects:

- Enzyme Inhibition : Studies have indicated that this compound can inhibit certain enzymes involved in metabolic processes, contributing to its potential therapeutic effects .

- Receptor Agonism : The compound may act as an agonist for specific receptors, influencing cellular responses such as vasodilation and anti-inflammatory effects .

Antimicrobial Properties

Research has demonstrated that derivatives of pyrazole, including this compound, exhibit notable antimicrobial activity. For instance, compounds similar in structure have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in several studies. It has been reported to reduce inflammation markers in vitro and in vivo, indicating its usefulness in managing conditions like arthritis and other inflammatory diseases .

Anticancer Potential

Recent studies have explored the anticancer potential of pyrazole derivatives. For example, research indicates that some compounds can induce apoptosis in cancer cells by modulating cell cycle progression and promoting cell death pathways.

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of various pyrazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that this compound displayed significant inhibition zones, suggesting strong antimicrobial potential .

- Anti-inflammatory Study : In an animal model of induced inflammation, administration of the compound led to a marked decrease in paw edema compared to control groups. This suggests its potential as an anti-inflammatory agent .

- Anticancer Research : A series of experiments were conducted on human cancer cell lines where the compound exhibited dose-dependent inhibition of cell growth. Notably, it induced apoptosis in over 40% of treated cells at higher concentrations.

Comparison with Similar Compounds

The unique structural features of this compound contribute to its distinct biological activities compared to similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid | Methyl group instead of propyl affects activity | |

| 1-(4-Fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid | Fluorine substitution enhances electronic properties |

Q & A

Q. What synthetic strategies are recommended for preparing 1-cyclopentyl-5-propyl-1H-pyrazole-4-carboxylic acid?

A viable approach involves adapting cyclocondensation reactions from pyrazole-4-carboxylic acid derivatives. For example, ethyl acetoacetate can react with cyclopentyl hydrazine derivatives and a propyl-containing electrophile under reflux conditions. Hydrolysis of the ester intermediate (e.g., using NaOH) yields the carboxylic acid. Optimization of reaction solvents (DMF or ethanol) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling steps) is critical for yield improvement .

Q. How can spectroscopic techniques validate the compound’s structure?

- IR Spectroscopy : Confirm the carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring (C-N stretches).

- ¹H/¹³C NMR : Identify cyclopentyl protons (δ 1.5–2.5 ppm, multiplet) and propyl chain integration (δ 0.9–1.7 ppm).

- X-ray Crystallography : Resolve crystal packing and substituent orientation (e.g., cyclopentyl ring puckering), as demonstrated for analogous pyrazole derivatives .

Q. What purification methods ensure high-purity yields?

Column chromatography (silica gel, eluent: ethyl acetate/hexane) effectively removes byproducts. Recrystallization in ethanol/water mixtures enhances purity, particularly for removing unreacted starting materials .

Advanced Research Questions

Q. How do substituents (cyclopentyl vs. propyl) influence electronic and steric properties?

Computational studies (DFT/B3LYP) can map electron density distributions and HOMO-LUMO gaps. Cyclopentyl’s bulky nature may hinder π-π stacking, while the propyl chain modulates lipophilicity (LogP). Compare with phenyl or methyl analogs to assess steric effects on bioactivity .

Q. What methodologies resolve contradictions in biological activity data across studies?

Standardize assays using positive controls (e.g., indomethacin for anti-inflammatory tests) and validate dose-response curves. Address discrepancies in IC₅₀ values by controlling variables like solvent (DMSO concentration) and cell line viability .

Q. How can reaction mechanisms for pyrazole ring formation be elucidated?

Isotopic labeling (e.g., ¹⁵N-tracing) or in situ FTIR monitors intermediates. Kinetic studies under varying temperatures and pH levels reveal rate-determining steps, such as cyclization or proton transfer .

Q. What advanced techniques characterize polymorphic forms?

- PXRD : Distinguish crystal phases by diffraction patterns.

- DSC/TGA : Assess thermal stability and phase transitions.

- Solubility Studies : Correlate polymorphs with dissolution rates in biorelevant media (e.g., simulated gastric fluid) .

Methodological Considerations

Q. How to optimize HPLC conditions for stability testing?

Use a C18 column with a mobile phase of acetonitrile:water (0.1% TFA). Validate method robustness via:

Q. What computational tools predict metabolite pathways?

Software like Schrödinger’s ADMET Predictor or MetaSite models phase I/II metabolism. Prioritize hydroxylation at the cyclopentyl ring or β-oxidation of the propyl chain .

Q. How to mitigate toxicity in preclinical studies?

Screen for off-target effects via kinase profiling panels. Assess ulcerogenicity in rodent models by measuring gastric lesions post-administration, comparing with NSAID benchmarks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.